molecular formula C8H8BN3O2 B2653584 (4-(1H-1,2,3-Triazol-1-yl)phenyl)boronic acid CAS No. 1228182-97-5

(4-(1H-1,2,3-Triazol-1-yl)phenyl)boronic acid

Cat. No.: B2653584
CAS No.: 1228182-97-5
M. Wt: 188.98
InChI Key: JGDSXNDHLOAJHG-UHFFFAOYSA-N
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Description

(4-(1H-1,2,3-Triazol-1-yl)phenyl)boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 1H-1,2,3-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-1,2,3-Triazol-1-yl)phenyl)boronic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring.

    Attachment of the Boronic Acid Group: The phenyl ring with the triazole moiety can then be functionalized with a boronic acid group through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The key steps involve optimizing reaction conditions to ensure high yield and purity, including the use of efficient catalysts and solvents that are suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-1,2,3-Triazol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The triazole ring can undergo reduction under specific conditions to form the corresponding amine.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(4-(1H-1,2,3-Triazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4-(1H-1,2,3-Triazol-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the enzyme’s function. The triazole ring and boronic acid group play crucial roles in the binding interactions, contributing to the compound’s inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

    (4-(1H-1,2,4-Triazol-1-yl)phenyl)boronic acid: Similar structure but with a different triazole isomer.

    (4-(1H-1,2,3-Triazol-1-yl)phenyl)methanol: Similar structure but with a hydroxyl group instead of a boronic acid group.

    (4-(1H-1,2,3-Triazol-1-yl)phenyl)amine: Similar structure but with an amine group instead of a boronic acid group.

Uniqueness

(4-(1H-1,2,3-Triazol-1-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the 1H-1,2,3-triazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[4-(triazol-1-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BN3O2/c13-9(14)7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDSXNDHLOAJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2C=CN=N2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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